molecular formula C18H18N2O4S B12713149 Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide CAS No. 108586-70-5

Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide

Cat. No.: B12713149
CAS No.: 108586-70-5
M. Wt: 358.4 g/mol
InChI Key: SNEKMBDYLWEMIE-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide is a complex organic compound that belongs to the class of pyridothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo various chemical transformations such as alkylation, oxidation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, high-pressure reactors, and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and pathways. It can serve as a probe to investigate the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide can be compared with other pyridothiazine derivatives, such as:
    • 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-ethanone
    • 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-propanone

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the S,S-dioxide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

108586-70-5

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

1-(2-benzyl-4-hydroxy-5,7-dimethyl-1,1-dioxopyrido[3,2-e]thiazin-3-yl)ethanone

InChI

InChI=1S/C18H18N2O4S/c1-11-9-12(2)19-18-15(11)17(22)16(13(3)21)20(25(18,23)24)10-14-7-5-4-6-8-14/h4-9,22H,10H2,1-3H3

InChI Key

SNEKMBDYLWEMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(N(S2(=O)=O)CC3=CC=CC=C3)C(=O)C)O)C

Origin of Product

United States

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